molecular formula C14H12Cl2O2 B13889466 [3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol

[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol

Cat. No.: B13889466
M. Wt: 283.1 g/mol
InChI Key: NYCSQRPYKUQRLT-UHFFFAOYSA-N
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Description

[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol is an organic compound with the molecular formula C14H12Cl2O2. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring substituted with two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol typically involves the reaction of 3,4-dichlorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of more efficient catalysts and solvents, as well as controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol is unique due to its specific substitution pattern and the presence of both methoxy and dichlorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

[3-[(3,4-dichlorophenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C14H12Cl2O2/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-7,17H,8-9H2

InChI Key

NYCSQRPYKUQRLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)CO

Origin of Product

United States

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